5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 624724-98-7
VCID: VC16150273
InChI: InChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+
SMILES:
Molecular Formula: C17H16N6O3S
Molecular Weight: 384.4 g/mol

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 624724-98-7

Cat. No.: VC16150273

Molecular Formula: C17H16N6O3S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol - 624724-98-7

Specification

CAS No. 624724-98-7
Molecular Formula C17H16N6O3S
Molecular Weight 384.4 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+
Standard InChI Key JLRBUWSLXWNUPS-WOJGMQOQSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Composition

The compound’s molecular formula is C₂₀H₂₃N₅O₄S, with a molecular weight of 429.5 g/mol . Its structure comprises:

  • A 1,2,4-triazole core at position 4, functionalized with a 3-nitrobenzylidene hydrazinyl group.

  • A 4-ethoxyphenyl substituent at position 5.

  • A thiol (-SH) group at position 3.

The 3-nitrobenzylidene moiety introduces electron-withdrawing properties, while the 4-ethoxyphenyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems . Computational modeling of analogous triazole derivatives suggests that the nitro group participates in hydrogen bonding and π-π stacking interactions, critical for target binding .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For this compound, a plausible pathway includes:

  • Formation of the 1,2,4-triazole core: Cyclization of thiosemicarbazide derivatives under basic conditions .

  • Hydrazone formation: Condensation of 3-nitrobenzaldehyde with hydrazine derivatives to introduce the benzylidene hydrazinyl group .

  • Functionalization: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions .

A detailed protocol from analogous compounds involves:

  • Reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.

  • Cyclization using potassium hydroxide to yield the triazole-thiol scaffold .

  • Condensation with 3-nitrobenzaldehyde in ethanol under reflux to attach the hydrazone moiety .

Yield optimization often employs microwave-assisted synthesis or catalytic systems, such as Zn(II) complexes, to enhance reaction efficiency .

Physicochemical Properties

PropertyValue/Description
Molecular Weight429.5 g/mol
SolubilityModerate in DMSO, DMF; poor in water
StabilitySensitive to oxidation (thiol group)
Melting PointNot reported (analogs: 180–220°C)

The thiol group at position 3 contributes to redox activity, enabling disulfide bond formation under oxidative conditions . The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

Biological Activities and Mechanisms

Anticancer Activity

Compounds with 3-nitrobenzylidene hydrazones demonstrate cytotoxicity against HeLa (IC₅₀: 12.5 µM) and MCF-7 (IC₅₀: 18.7 µM) cells via apoptosis induction . Mechanistic studies suggest inhibition of topoisomerase II and tubulin polymerization .

Antioxidant Effects

The thiol group scavenges free radicals (e.g., DPPH assay: 75–82% inhibition at 100 µM), while the ethoxy group stabilizes radical intermediates .

Applications and Future Directions

Pharmaceutical Development

  • Antibacterial adjuvants: Synergistic effects with β-lactam antibiotics against resistant strains .

  • Chemotherapeutic agents: Dual-action molecules targeting kinase and protease pathways .

Material Science

  • Corrosion inhibitors: Thiol groups adsorb onto metal surfaces, forming protective layers .

Research Gaps and Opportunities

  • Pharmacokinetic studies: Absorption, distribution, and toxicity profiles remain uncharacterized.

  • Structure-activity optimization: Modifying the nitro group’s position or replacing ethoxy with fluorinated groups could enhance potency .

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